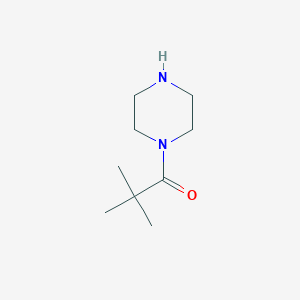
1-(2,2-Diméthylpropanoyl)pipérazine
Vue d'ensemble
Description
1-(2,2-Dimethylpropanoyl)piperazine is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,2-Dimethylpropanoyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,2-Dimethylpropanoyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-Dimethylpropanoyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Les pipérazines et leurs dérivés jouent un rôle crucial dans la découverte de médicaments en raison de leurs diverses activités biologiques et pharmaceutiques. Notamment, la partie pipérazine apparaît dans plusieurs médicaments cliniquement pertinents, notamment la trimétazidine, la ranolazine, la befuraline, l'aripiprazole, la quétiapine, l'indinavir, la sitagliptine et le vestipitant . Les chercheurs continuent d'explorer de nouvelles méthodes de synthèse pour les pipérazines substituées, dans le but d'améliorer l'efficacité des médicaments et de minimiser les effets secondaires.
Synthèse organique et catalyseurs
Les développements récents en synthèse de pipérazine incluent des méthodes innovantes telles que la cyclisation de dérivés de 1,2-diamine avec des sels de sulfonium, la réaction d'Ugi, l'ouverture de cycle des aziridines à l'aide de N-nucléophiles, la cycloaddition intermoléculaire d'alcynes portant des groupes amino, la synthèse en phase solide parallèle et les approches photocatalytiques . Ces stratégies de synthèse élargissent la boîte à outils de la pipérazine pour des applications plus larges dans la recherche en chimie médicinale.
Chimie hétérocyclique
Les pipérazines appartiennent au domaine fascinant des hétérocycles. Les chercheurs étudient leur réactivité, leur fonctionnalisation et leurs modifications structurales. Par exemple, la synthèse de pipérazines chirales 2-substituées a été réalisée via une addition aza-Michael entre des 1,2-diamines protégées et des sels de sulfonium générés in situ . Ces avancées contribuent à la diversité des composés hétérocycliques.
Produits agrochimiques
Les dérivés de la pipérazine ont un potentiel en tant que produits agrochimiques, notamment les insecticides, les fongicides et les herbicides. Leur bioactivité contre les ravageurs et les agents pathogènes en fait des candidats précieux pour une agriculture durable. Les chercheurs explorent les relations structure-activité pour optimiser l'efficacité tout en minimisant l'impact environnemental.
En résumé, la 1-(2,2-Diméthylpropanoyl)pipérazine est prometteuse dans divers domaines scientifiques, du développement de médicaments à la science des matériaux. Ses applications multiformes soulignent l'importance de la poursuite de la recherche dans ce domaine . Si vous souhaitez des détails supplémentaires ou des applications supplémentaires, n'hésitez pas à demander !
Propriétés
IUPAC Name |
2,2-dimethyl-1-piperazin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXOBQQMHSMJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375754 | |
| Record name | 1-(2,2-dimethylpropanoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155295-47-9 | |
| Record name | 1-(2,2-dimethylpropanoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2-Dimethylpropanoyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


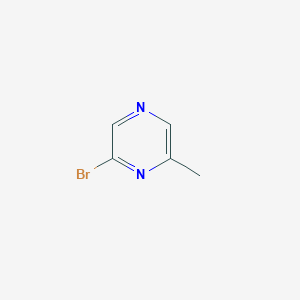

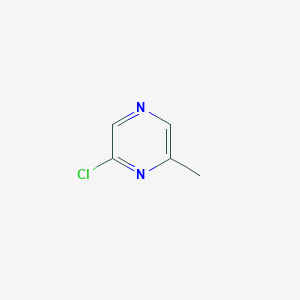



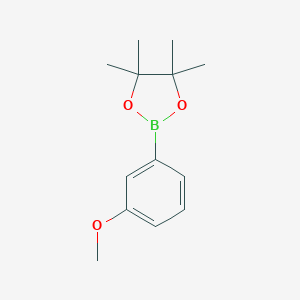

![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)

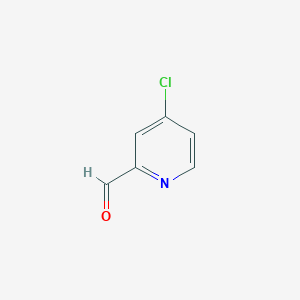
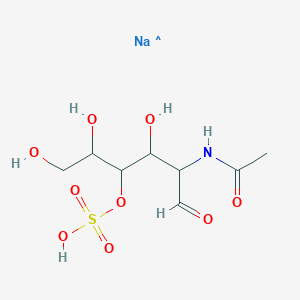
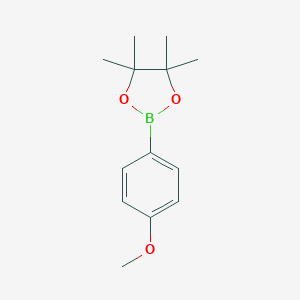
![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)
